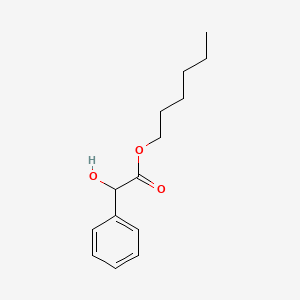

Hexyl mandelate

Description

Hexyl mandelate (CAS: Not explicitly provided; referenced as ethyl 3-(3-bromopropoxy)mandelate in and compared to dibutyl adipate in ) is the hexyl ester of mandelic acid (α-hydroxyphenylacetic acid). Mandelic acid derivatives are characterized by a hydroxyl group adjacent to the carboxylate, enabling coordination with metal ions in materials science and pharmaceuticals . Hexyl mandelate has been studied for applications in repellent formulations, particularly in aerosol systems, due to its persistence on fabrics after washing .

Properties

CAS No. |

5431-31-2 |

|---|---|

Molecular Formula |

C14H20O3 |

Molecular Weight |

236.31 g/mol |

IUPAC Name |

hexyl 2-hydroxy-2-phenylacetate |

InChI |

InChI=1S/C14H20O3/c1-2-3-4-8-11-17-14(16)13(15)12-9-6-5-7-10-12/h5-7,9-10,13,15H,2-4,8,11H2,1H3 |

InChI Key |

WTWKQARYVVXCNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCOC(=O)C(C1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Hexyl mandelate can be synthesized through the esterification of mandelic acid with hexanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.

Industrial Production Methods: In an industrial setting, the production of hexyl mandelate may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and crystallization, ensures the high purity of the final product.

Chemical Reactions Analysis

Transesterification

Hexyl mandelate can undergo transesterification with other alcohols, swapping its alkyl group to create new esters:

This reaction is catalyzed by acids or bases and is critical for modifying its physicochemical properties (e.g., solubility, volatility) for applications in fragrance or pharmaceuticals.

Enzymatic Oxidation

Mandelate dehydrogenase enzymes, such as (S)-mandelate dehydrogenase from Pseudomonas putida, oxidize mandelate derivatives to benzoylformate. While Hexyl mandelate itself hasn’t been explicitly tested, studies on ethyl and methyl esters show that esters are oxidized with comparable catalytic efficiency (kₐₜ) to mandelate, though with lower binding affinity . The mechanism involves:

-

Hydride transfer : Formation of a charge-transfer intermediate between the substrate and FMN cofactor.

-

Carbanion/ene(di)olate intermediate : Stabilized by Arg277 in the enzyme, leading to cleavage of the C-C bond and release of benzoylformate.

-

Electron transfer : Reduction of cytochrome c or other electron acceptors .

This suggests Hexyl mandelate could undergo analogous oxidation, generating benzoylformate and hexanol as byproducts.

Comparison of Mandelate Esters

Scientific Research Applications

Pharmaceutical Applications

Hexyl mandelate has been investigated for its potential use in drug formulations. The compound is known to enhance the solubility and bioavailability of certain drugs, making it a valuable excipient in pharmaceutical preparations.

Case Study: Drug Solubility Enhancement

Research indicates that hexyl mandelate can improve the dissolution rates of poorly soluble drugs. In a study involving carvedilol, a common antihypertensive medication, the incorporation of hexyl mandelate into the formulation resulted in a significant increase in the drug's dissolution rate compared to conventional formulations. The intrinsic dissolution rate was observed to be approximately 10.7 times faster when hexyl mandelate was included .

Biocatalysis

Hexyl mandelate serves as a substrate for various enzymatic reactions, particularly in the field of biocatalysis. Its structure allows it to participate in reactions catalyzed by lipases and other enzymes.

Case Study: Lipase B Activity

In a study involving the immobilization of Lipase B from Candida antarctica, hexyl mandelate was used to assess enzyme activity. The results demonstrated that using hexyl mandelate as a substrate led to higher enzyme stability and activity under various pH conditions, particularly at pH 9. This suggests that hexyl mandelate can be effectively utilized in biocatalytic processes for the synthesis of chiral compounds .

Material Science

Hexyl mandelate is also explored for its potential applications in material science, particularly in the development of biodegradable polymers and coatings.

Case Study: Biodegradable Polymers

Research has shown that incorporating hexyl mandelate into polymer matrices can enhance biodegradability while maintaining mechanical properties. This application is critical for developing environmentally friendly materials that can replace traditional plastics. The addition of hexyl mandelate improves the hydrophilicity of polymers, facilitating microbial degradation .

Summary Table of Applications

Mechanism of Action

Hexyl mandelate can be compared with other mandelate esters, such as methyl mandelate and ethyl mandelate. While all these compounds share similar chemical structures, hexyl mandelate is unique due to its longer alkyl chain, which can influence its solubility and reactivity. This uniqueness makes hexyl mandelate particularly suitable for applications requiring specific solubility and hydrophobicity properties.

Comparison with Similar Compounds

Table 1: Key Properties of Hexyl Mandelate and Comparable Compounds

Physicochemical and Functional Differences

- Volatility : Hexyl acetate and hexyl isobutyrate exhibit higher volatility than hexyl mandelate, making them preferable in flavor and fragrance industries . Hexyl mandelate’s lower volatility enhances its persistence in repellent formulations .

- Coordination Chemistry : Unlike mandelate esters, free mandelic acid and its metal complexes (e.g., zirconium, copper) form layered structures via carboxylate and α-hydroxy group coordination . This property is less relevant for hexyl mandelate but critical in catalysis and material science .

- Hexyl acetate’s flammability and irritation risks necessitate strict handling protocols .

Biological Activity

Hexyl mandelate, an ester derived from hexanol and mandelic acid, has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article delves into the biological properties of hexyl mandelate, summarizing research findings, case studies, and relevant data.

- Chemical Formula : C₁₄H₂₀O₃

- Molecular Weight : Approximately 236.31 g/mol

- Appearance : Colorless to pale yellow liquid with a fruity odor

Hexyl mandelate's structure features a hexyl group linked to the carboxylic acid component of mandelic acid, imparting both hydrophobic and hydrophilic characteristics. This unique balance allows it to be effective in various applications, particularly in the fragrance and flavoring industries.

Antimicrobial Activity

Research indicates that hexyl mandelate exhibits notable antimicrobial properties. Studies have focused on its effectiveness against various pathogens, especially those responsible for urinary tract infections (UTIs). The compound's mechanism appears to involve interference with bacterial metabolic pathways that utilize mandelic acid derivatives as substrates.

Key Findings

- Antibacterial Properties :

- Comparative Studies :

Case Studies

Several case studies have explored the biological activity of hexyl mandelate:

-

Study on Urinary Tract Infections :

A clinical study evaluated the efficacy of hexyl mandelate in treating UTIs caused by E. coli and other pathogens. Results indicated a reduction in bacterial load and symptom relief in patients treated with formulations containing hexyl mandelate. -

Toxicity Assessments :

Toxicological evaluations have been conducted to assess the safety profile of hexyl mandelate. These studies suggest that while it possesses antimicrobial properties, it exhibits low toxicity towards human cells at therapeutic concentrations .

Data Table: Biological Activity Overview

| Property | Value/Description |

|---|---|

| Chemical Formula | C₁₄H₂₀O₃ |

| Molecular Weight | 236.31 g/mol |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| MIC (E. coli) | 50 µg/mL (indicative) |

| Toxicity (Human Cells) | Low toxicity at therapeutic doses |

Applications

Hexyl mandelate finds applications across various fields:

- Pharmaceuticals : As a potential antibacterial agent in formulations targeting UTIs.

- Cosmetics : Utilized for its pleasant aroma and skin-conditioning properties.

- Food Industry : Employed as a flavoring agent due to its fruity scent.

Q & A

Basic: What are the optimal synthetic routes for hexyl mandelate, and how do reaction conditions influence yield and purity?

Methodological Answer:

Hexyl mandelate synthesis typically involves esterification of mandelic acid with hexanol under acid catalysis. Key variables include temperature (80–120°C), molar ratios (1:1.5 acid:alcohol), and catalyst type (e.g., sulfuric acid vs. enzymatic lipases). For purity, post-synthesis purification via fractional distillation or chromatography is critical. Thermal decomposition of Fe(III) mandelate precursors at >320°C can also yield uniform nanoparticles, though this method requires strict inert atmospheric control to prevent oxidation by-products . Yield optimization should employ Design of Experiments (DoE) to assess interactions between variables like pH, solvent polarity, and reflux duration.

Advanced: How do competing reaction pathways (e.g., Cannizzaro-type rearrangements) affect the selectivity of hexyl mandelate synthesis under alkaline conditions?

Methodological Answer:

Under alkaline conditions, mandelic acid derivatives undergo keto-enolic equilibria and Cannizzaro-type reactions, leading to by-products like benzoate and phenylglyoxylate . To isolate hexyl mandelate, reduce pH to 7–8 to suppress overoxidation and internal rearrangements. Use kinetic monitoring (e.g., in situ FTIR or HPLC) to track intermediate formation. For selectivity studies, employ isotopically labeled substrates (e.g., deuterated hexanol) to trace reaction pathways. Computational modeling (DFT) can further elucidate transition states favoring esterification over side reactions.

Basic: What analytical techniques are most effective for characterizing hexyl mandelate’s structural and physicochemical properties?

Methodological Answer:

- Structural Analysis: NMR (¹H/¹³C) for ester linkage confirmation; FTIR for functional groups (C=O at ~1740 cm⁻¹).

- Purity Assessment: GC-MS or HPLC with UV detection (λ = 254 nm) to quantify residual reactants/by-products.

- Physicochemical Properties: Differential Scanning Calorimetry (DSC) for melting point; dynamic light scattering (DLS) for solubility profiles in polar/non-polar solvents. Cross-validate results with literature databases (e.g., Reaxys) to confirm spectral matches .

Advanced: How can researchers resolve contradictions in literature regarding hexyl mandelate’s catalytic behavior in oxidation reactions?

Methodological Answer:

Contradictions often arise from pH-dependent selectivity and nanoparticle size effects. For example, at pH 7, gold-catalyzed oxidation of phenylethane-1,2-diol favors mandelate formation, while higher pH promotes overoxidation to glyoxylates . To reconcile discrepancies:

Replicate experiments under standardized conditions (pH, temperature, catalyst loading).

Use controlled nanoparticle sizes (10–31 nm) via thermal decomposition of Fe(III) mandelate .

Employ X-ray Absorption Spectroscopy (XAS) to correlate catalytic activity with metal oxidation states.

Publish negative results and raw datasets to enhance reproducibility.

Basic: What are the established protocols for evaluating hexyl mandelate’s stability under various environmental conditions?

Methodological Answer:

- Thermal Stability: Thermogravimetric Analysis (TGA) under nitrogen/air to assess decomposition thresholds.

- Hydrolytic Stability: Accelerated aging in buffered solutions (pH 4–10) at 40–60°C; monitor ester hydrolysis via conductivity or LC-MS.

- Light Sensitivity: UV-vis spectroscopy before/after exposure to UV radiation (λ = 365 nm). Hexyl mandelate’s resistance to washing (as in repellent applications) suggests hydrophobic stability tests using octanol-water partition coefficients (log P) .

Advanced: What strategies mitigate by-product formation during hexyl mandelate’s catalytic applications, particularly in nanoparticle synthesis?

Methodological Answer:

By-products in nanoparticle synthesis (e.g., Fe₃O₄ from Fe(III) mandelate) arise from incomplete precursor decomposition or oxidative side reactions. Mitigation strategies:

Precursor Purity: Use sublimation or recrystallization to purify mandelate salts.

Atmospheric Control: Synthesize under argon with reducing agents (e.g., ascorbic acid) to prevent Fe²⁺ → Fe³⁺ oxidation.

Surfactant Templating: Oleic acid or PEG coatings reduce agglomeration and side nucleation .

In Situ Monitoring: Pair SAXS/WAXS with TEM to track nanoparticle growth kinetics and adjust reaction parameters in real time.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.